molecular formula C6H9ClF3NO3 B2439935 (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2225126-71-4

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2439935
CAS No.: 2225126-71-4
M. Wt: 235.59
InChI Key: SMOUWAZDCQAHAU-VKKIDBQXSA-N
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Description

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethoxy group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-(Methoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (2R,4R)-4-(Ethoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

    (2R,4R)-4-(Fluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Properties

IUPAC Name

(2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)13-3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOUWAZDCQAHAU-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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